molecular formula C23H19N5O B6004196 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide

Número de catálogo: B6004196
Peso molecular: 381.4 g/mol
Clave InChI: MCJKXKFVDWCASJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. By inhibiting Chk1, this compound disrupts the DNA damage response and induces cell death in cancer cells. This mechanism has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments. In addition, it has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide is its specificity for Chk1, which reduces off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the cells. In addition, its use may be limited by the development of resistance and the potential for adverse effects in combination with other therapies.

Direcciones Futuras

There are several future directions for the research and development of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance. In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different cancer types and treatment settings.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research and development of this compound, which may lead to improved cancer therapies in the future.

Métodos De Síntesis

The synthesis of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide involves a series of reactions that start with the condensation of 4,6-diphenyl-2-pyrimidinamine with N-phenylhydrazinecarboxamide. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Aplicaciones Científicas De Investigación

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

IUPAC Name

1-[(4,6-diphenylpyrimidin-2-yl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c29-23(24-19-14-8-3-9-15-19)28-27-22-25-20(17-10-4-1-5-11-17)16-21(26-22)18-12-6-2-7-13-18/h1-16H,(H2,24,28,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKXKFVDWCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.